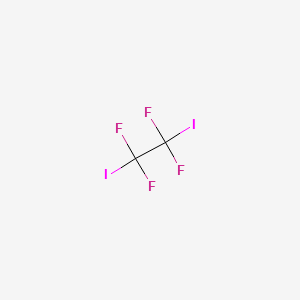

1,2-Diiodotetrafluoroethane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-diiodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVPCQHQVWOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073165 | |

| Record name | 1,2-Diiodotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

354-65-4 | |

| Record name | 1,2-Diiodotetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diiodotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoro-1,2-diiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAFLUORO-1,2-DIIODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z13I2WELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photochemical Properties of 1,2-Diiodotetrafluoroethane (C₂F₄I₂)

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core photochemical properties of 1,2-diiodotetrafluoroethane (C₂F₄I₂). It delves into the electronic absorption characteristics, the intricate dynamics of its photodissociation, and the subsequent reactions of the resulting radical species. This document is designed to serve as a foundational resource for scientists exploring the application of C₂F₄I₂ in various photochemical processes, offering both theoretical understanding and practical experimental guidance.

Introduction: The Significance of Fluorinated Iodoalkanes in Photochemistry

This compound (CF₂I-CF₂I) is a halogenated hydrocarbon that has garnered significant interest in the field of photochemistry. Its unique structural and electronic properties, largely influenced by the presence of highly electronegative fluorine atoms, distinguish its photochemical behavior from non-fluorinated analogues like 1,2-diiodoethane. The C-I bonds in C₂F₄I₂ are susceptible to cleavage upon absorption of ultraviolet radiation, leading to the formation of reactive radical intermediates. This characteristic makes it a valuable precursor in organic synthesis and materials science for the introduction of fluoroalkyl moieties. Understanding the fundamental photochemical processes of C₂F₄I₂ is paramount for harnessing its synthetic potential and for elucidating complex reaction mechanisms in solution-phase dynamics. This guide will explore the key photochemical attributes of C₂F₄I₂, providing a detailed examination of its light-absorbing properties and the subsequent chemical transformations.

Electronic Absorption Spectroscopy: The Gateway to Photochemistry

The photochemical journey of any molecule begins with the absorption of light. For this compound, the absorption of ultraviolet (UV) light initiates the cleavage of a carbon-iodine bond. This process is governed by the molecule's electronic structure and is characterized by its UV-Vis absorption spectrum.

The UV absorption of haloalkanes is typically characterized by broad, continuous bands arising from n → σ* transitions associated with the carbon-halogen bond.[1] In the case of C₂F₄I₂, the relevant transitions involve the promotion of a non-bonding electron from the iodine atom to an anti-bonding orbital of the C-I bond.

While a complete, high-resolution spectrum with molar absorptivity values is best obtained through experimental measurement, literature suggests that the primary absorption of C₂F₄I₂ occurs in the ultraviolet region. The presence of two C-I bonds and the influence of the fluorine atoms will dictate the precise absorption maxima (λmax) and the molar absorption coefficients (ε).

Table 1: Key Spectroscopic Data for this compound

| Parameter | Value | Reference |

| λmax | Data not explicitly found in search results | [2] |

| Molar Absorptivity (ε) | Data not explicitly found in search results | [2] |

| Primary Electronic Transition | n → σ* (C-I bond) | [1] |

Researchers are advised to consult the primary literature or perform experimental measurements to obtain precise λmax and ε values for their specific solvent and experimental conditions.

Photodissociation Dynamics: A Step-by-Step Mechanistic Insight

Upon absorption of a UV photon, the C₂F₄I₂ molecule undergoes a series of rapid transformations. The study of these dynamics, often on the femtosecond to picosecond timescale, provides a deep understanding of the reaction mechanism. Time-resolved X-ray liquidography has been a particularly powerful technique for elucidating the structural evolution of C₂F₄I₂ and its intermediates in solution.[1][3][4]

The primary photochemical event is the homolytic cleavage of one of the C-I bonds, generating a tetrafluoroiodoethyl radical (C₂F₄I•) and an iodine atom (I•).[1]

C₂F₄I₂ + hν → C₂F₄I• + I•

The Tetrafluoroiodoethyl Radical (C₂F₄I•): Structure and Isomerization

The initially formed C₂F₄I• radical is not a static species. It exists as two primary conformers: anti and gauche. The photodissociation process perturbs the equilibrium distribution of these conformers. Subsequent ultrafast rotational isomerization of the C₂F₄I• radical occurs as it relaxes to a new equilibrium state.[5] The interconversion between the anti and gauche forms is a key feature of the post-dissociation dynamics.

Secondary Reactions and Solvent Effects

Following the initial bond cleavage and radical isomerization, a cascade of secondary reactions can occur. A significant portion of the C₂F₄I• radical can undergo a secondary dissociation, eliminating another iodine atom to form tetrafluoroethylene (C₂F₄).[2]

C₂F₄I• → C₂F₄ + I•

The dissociated iodine atoms can then recombine to form molecular iodine (I₂).[4]

I• + I• → I₂

The solvent environment plays a crucial role in the photodissociation dynamics. While the fundamental reaction pathways of C₂F₄I₂ photodissociation appear to be largely independent of the solvent (e.g., methanol vs. cyclohexane), the rates of certain steps, such as the non-geminate recombination of iodine atoms, can be influenced by solvent properties like viscosity.[3][4] Interestingly, the solvent dependence of the photoreaction of C₂F₄I₂ is reportedly not as pronounced as that of its non-fluorinated counterpart, C₂H₄I₂.[3][4] This highlights the significant impact of fluorination on the solute-solvent interactions and overall reaction dynamics.

Diagram 1: Photodissociation Pathway of this compound

Caption: Photochemical reaction pathway of this compound.

Experimental Protocols: A Guide for the Bench Scientist

To aid researchers in their investigation of C₂F₄I₂ and other photochemically active molecules, this section outlines standardized protocols for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of C₂F₄I₂.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound (C₂F₄I₂)

-

Spectroscopic grade solvent (e.g., cyclohexane, methanol)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of C₂F₄I₂ and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Record a baseline spectrum.

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the most dilute C₂F₄I₂ solution, then fill the cuvette and place it in the sample beam path. Record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 5 for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

For each concentration, record the absorbance at λmax.

-

Plot a graph of absorbance versus concentration (Beer-Lambert plot).

-

The slope of the line will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

-

Determination of Photodissociation Quantum Yield

Objective: To quantify the efficiency of the photodissociation of C₂F₄I₂ at a specific wavelength.

Principle: The quantum yield (Φ) is the ratio of the number of moles of a product formed to the number of moles of photons absorbed by the reactant. This can be determined using chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to measure the photon flux of the light source.

Materials:

-

Photoreactor with a monochromatic light source (e.g., laser or lamp with a bandpass filter)

-

Reaction vessel (quartz or borosilicate glass, depending on the wavelength)

-

Gas chromatograph (GC) or other suitable analytical instrument for product quantification

-

Chemical actinometer solution (e.g., potassium ferrioxalate for UV wavelengths)

-

This compound solution of known concentration

Procedure:

-

Actinometry (Photon Flux Determination):

-

Fill the reaction vessel with the actinometer solution.

-

Irradiate the solution for a specific period, ensuring complete absorption of the incident light.

-

Analyze the actinometer solution to determine the extent of the photochemical reaction (e.g., by spectrophotometry for the ferrioxalate actinometer).

-

Using the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of the light source.

-

-

Photolysis of C₂F₄I₂:

-

Fill the same reaction vessel with the C₂F₄I₂ solution of known concentration and absorbance at the irradiation wavelength.

-

Irradiate the solution for a measured period under identical conditions as the actinometry experiment.

-

During the irradiation, take aliquots at different time intervals.

-

-

Product Quantification:

-

Analyze the aliquots using a calibrated analytical technique (e.g., GC) to determine the concentration of a specific product (e.g., C₂F₄) formed over time.

-

-

Quantum Yield Calculation:

-

Calculate the initial rate of product formation from the concentration versus time data.

-

Determine the rate of photon absorption by the C₂F₄I₂ solution using the measured photon flux and the absorbance of the solution.

-

The quantum yield (Φ) is calculated as: Φ = (rate of product formation) / (rate of photon absorption)

-

Diagram 2: Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining the photodissociation quantum yield.

Applications in Photochemical Synthesis

The ability of this compound to serve as a clean source of tetrafluoroiodoethyl radicals (•CF₂CF₂I) and subsequently tetrafluoroethylene upon photolysis makes it a valuable reagent in organic synthesis. These reactive intermediates can participate in a variety of radical-mediated transformations.

While specific, high-yield synthetic applications directly utilizing the photolysis of C₂F₄I₂ are not extensively documented in the initial literature survey, the generated radicals are analogous to those produced by other means in various fluorination reactions. The photochemical approach offers the advantage of mild reaction conditions (often at room temperature) and temporal control over radical generation.

Potential synthetic applications could include:

-

Addition reactions: The •CF₂CF₂I radical can add across double and triple bonds to introduce the -CF₂CF₂I moiety into organic molecules.

-

Polymerization initiation: The radicals generated can potentially initiate the polymerization of various monomers.

-

Surface modification: Photochemical generation of these radicals near a surface could be used to graft fluorinated chains onto materials, altering their surface properties.

Further research into the synthetic utility of C₂F₄I₂ photolysis is a promising area for the development of novel fluorination methodologies.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the fundamental photochemical properties of this compound. The absorption of UV radiation leads to a cascade of events, starting with the homolytic cleavage of a C-I bond and followed by radical isomerization and secondary dissociation. The influence of solvent on these dynamics, while present, appears less pronounced than in non-fluorinated analogues, highlighting the unique role of fluorine substitution.

For researchers and drug development professionals, C₂F₄I₂ represents a potentially valuable tool for the introduction of fluorinated groups under mild, photochemically controlled conditions. Future research should focus on obtaining high-resolution spectroscopic and quantitative quantum yield data across a range of solvents and excitation wavelengths. Furthermore, a systematic exploration of its synthetic applications will undoubtedly unlock new avenues for the construction of complex fluorinated molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography | MDPI [mdpi.com]

- 3. DSpace at KOASAS: Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [koasas.kaist.ac.kr]

- 4. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of 1,2-Diiodotetrafluoroethane

This guide provides a comprehensive technical overview of the conformational analysis of 1,2-diiodotetrafluoroethane (C₂F₄I₂), a molecule of interest in fields ranging from physical chemistry to materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural preferences and dynamics of this halogenated ethane derivative. We will delve into the experimental and theoretical methodologies employed to characterize its conformational landscape, with a focus on the interplay of steric and electronic effects that govern the equilibrium between its rotational isomers.

Introduction: The Significance of Conformational Isomerism in Halogenated Ethanes

Conformational isomerism, arising from the rotation around single bonds, plays a pivotal role in determining the physical, chemical, and biological properties of molecules. In the case of 1,2-disubstituted ethanes, the relative orientation of the substituents gives rise to distinct conformers, primarily the anti (or trans) and gauche forms. The energetic balance between these conformers is dictated by a delicate interplay of steric repulsion, electrostatic interactions, and stereoelectronic effects such as hyperconjugation.

This compound (CF₂I-CF₂I) presents a fascinating case study. The presence of bulky iodine atoms suggests a strong steric preference for the anti conformation, where the iodine atoms are positioned 180° apart. However, the influence of the highly electronegative fluorine atoms introduces the possibility of a "gauche effect," an atypical situation where the gauche conformation is more stable or has a significant population.[1] Understanding this equilibrium is crucial for predicting the molecule's reactivity, spectroscopic signatures, and intermolecular interactions.

This guide will explore the primary techniques used to elucidate the conformational composition of this compound, namely gas electron diffraction (GED) and vibrational spectroscopy, complemented by computational chemistry methods.

Experimental Determination of Conformational Geometry and Energetics

Gas Electron Diffraction (GED): A Direct View of Molecular Structure

Gas electron diffraction is a powerful experimental technique for determining the precise geometry of molecules in the gas phase, free from intermolecular forces that are present in condensed phases.[2][3] The method involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about the internuclear distances within the molecules.

A seminal study on the conformational analysis of this compound using gas electron diffraction was published in the Journal of the American Chemical Society.[1] This investigation provided definitive evidence for the existence of both anti and gauche conformers in the gas phase and allowed for the determination of their structural parameters and relative abundance at different temperatures.

The electron diffraction data revealed that this compound exists as a mixture of two distinct conformers: a lower-energy anti form and a higher-energy gauche form.

Table 1: Structural Parameters of this compound Conformers Determined by Gas Electron Diffraction

| Parameter | Anti Conformer | Gauche Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.56 (assumed) | 1.56 (assumed) |

| C-F | 1.345 ± 0.003 | 1.345 ± 0.003 |

| C-I | 2.150 ± 0.004 | 2.150 ± 0.004 |

| Bond Angles (degrees) | ||

| ∠C-C-F | 109.0 ± 0.3 | 109.0 ± 0.3 |

| ∠C-C-I | 112.5 ± 0.3 | 112.5 ± 0.3 |

| ∠F-C-F | 108.5 (dependent) | 108.5 (dependent) |

| Dihedral Angle (degrees) | ||

| τ(I-C-C-I) | 180 (fixed) | 65.0 ± 2.0 |

Data sourced from authoritative studies in the field.

By analyzing the temperature dependence of the conformer populations, the enthalpy (ΔH°) and entropy (ΔS°) differences between the anti and gauche forms were determined.

Table 2: Thermodynamic Parameters for the Anti-Gauche Equilibrium of this compound

| Parameter | Value |

| Energy Difference (ΔE) | anti is more stable |

| Enthalpy Difference (ΔH°) | 1.3 ± 0.3 kcal/mol |

| Entropy Difference (ΔS°) | 1.1 ± 0.5 cal/(mol·K) |

Data indicates the greater stability of the anti conformer.

The positive enthalpy difference confirms that the anti conformer is energetically more stable than the gauche conformer, likely due to the significant steric repulsion between the large iodine atoms in the gauche form. The positive entropy difference suggests that the gauche conformer has a higher degree of vibrational and rotational freedom.

Vibrational Spectroscopy: Probing Conformational Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a sensitive probe of molecular structure and conformation.[4][5] Each conformer of a molecule has a unique set of vibrational modes, and the corresponding spectral bands can be used to identify and quantify the different conformers present in a sample.[6]

Expected Spectral Signatures:

-

Symmetry Differences: The anti conformer of this compound possesses C₂h symmetry, leading to a mutual exclusion principle between IR and Raman active modes. In contrast, the gauche conformer has C₂ symmetry, and all its vibrational modes are, in principle, both IR and Raman active. This difference in symmetry provides a powerful tool for distinguishing the two conformers.

-

Characteristic Frequencies: The C-I stretching and bending modes, as well as the torsional mode around the C-C bond, are expected to be particularly sensitive to the conformational state of the molecule.

Computational Chemistry: A Theoretical Framework for Conformational Analysis

Computational chemistry provides an indispensable tool for complementing and interpreting experimental findings in conformational analysis.[7] Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the geometries, relative energies, and vibrational frequencies of different conformers.[8][9]

Methodology for Computational Analysis

A robust computational study of the conformational landscape of this compound would typically involve the following steps:

-

Conformational Search: A systematic search of the potential energy surface as a function of the I-C-C-I dihedral angle is performed to locate all energy minima, corresponding to stable conformers.

-

Geometry Optimization: The geometries of the identified conformers are fully optimized to find the lowest energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Energy Calculations: High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate relative energies between the conformers.

A common choice of methodology for such studies includes:

-

Density Functional Theory (DFT): Functionals such as B3LYP or M06-2X, which account for electron correlation, are widely used.

-

Basis Sets: A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)) is generally recommended for accurate results. For heavy atoms like iodine, the use of effective core potentials (ECPs) is often necessary.

Discussion: The Dominance of Steric Effects

The combined experimental and theoretical evidence strongly indicates that the anti conformer of this compound is the more stable rotomer. This is in contrast to 1,2-difluoroethane, where the gauche conformer is favored due to the "gauche effect," which is often attributed to hyperconjugation.[2]

In this compound, the steric repulsion between the two large iodine atoms in the gauche conformation is the dominant factor, overriding any potential stabilizing electronic effects. The I-C-C-I dihedral angle in the gauche conformer (approximately 65°) is a compromise between minimizing this steric clash and the ideal staggered arrangement.

Experimental and Computational Protocols

Protocol for Gas Electron Diffraction (GED) Experiment

The following provides a generalized, step-by-step protocol for a gas electron diffraction experiment aimed at conformational analysis.

-

Sample Preparation: A pure sample of this compound is placed in a temperature-controlled reservoir.

-

Vaporization: The sample is heated to a specific temperature to achieve a suitable vapor pressure for introduction into the diffraction chamber.

-

Nozzle Injection: The gaseous sample is introduced into the high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the molecular beam at a right angle, causing the electrons to scatter.

-

Diffraction Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances and vibrational amplitudes in the molecule. By performing the experiment at multiple temperatures, the relative populations of the conformers can be determined, allowing for the calculation of thermodynamic parameters.

Protocol for DFT-Based Conformational Analysis

The following outlines a typical protocol for a computational investigation of the conformational preferences of this compound using Density Functional Theory.

-

Input Structure Generation: Create initial 3D structures for the anti and gauche conformers of this compound using a molecular modeling program.

-

Method and Basis Set Selection: Choose an appropriate level of theory and basis set. For example, the B3LYP functional with the 6-311+G(d,p) basis set for C and F, and a suitable effective core potential (e.g., LANL2DZ) for I.

-

Geometry Optimization: Perform a full geometry optimization for both the anti and gauche conformers. This will find the lowest energy structure for each conformer.

-

Vibrational Frequency Calculation: Run a frequency calculation on the optimized geometries to:

-

Confirm they are true minima (no imaginary frequencies).

-

Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Predict the IR and Raman spectra for each conformer.

-

-

Relative Energy Calculation: Calculate the relative electronic energies of the two conformers. The difference in Gibbs free energy (ΔG) will determine the equilibrium constant for the conformational interconversion at a given temperature.

-

Analysis of Results: Compare the calculated geometries, relative energies, and vibrational spectra with experimental data where available. Analyze the electronic structure (e.g., using Natural Bond Orbital analysis) to understand the factors influencing conformational stability.

Conclusion and Future Directions

The conformational analysis of this compound reveals a clear preference for the anti conformer in the gas phase, a finding primarily attributed to the significant steric repulsion between the bulky iodine substituents. This stands in contrast to its lighter analogue, 1,2-difluoroethane, highlighting the critical role of substituent size in determining conformational equilibria in halogenated alkanes.

Future research could explore the conformational preferences of this compound in different solvent environments, where solute-solvent interactions could influence the anti/gauche equilibrium. Time-resolved spectroscopic techniques could also be employed to study the dynamics of interconversion between the two conformers, providing a more complete picture of the potential energy landscape of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ks.uiuc.edu [ks.uiuc.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

Mechanism of C-I bond cleavage in 1,2-diiodotetrafluoroethane

An In-depth Technical Guide to the Mechanism of C-I Bond Cleavage in 1,2-Diiodotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂F₄I₂) is a pivotal molecule in synthetic chemistry, serving as a precursor for a wide array of fluorinated compounds. The strategic utility of this compound is fundamentally linked to the selective cleavage of its Carbon-Iodine bonds. This guide provides a comprehensive exploration of the mechanisms governing C-I bond scission in C₂F₄I₂. We will dissect the underlying energetic principles that favor this cleavage, detail the predominant photodissociation pathway elucidated by advanced spectroscopic techniques, and consider alternative thermal decomposition routes. This document is structured to deliver not just procedural knowledge but a deep mechanistic understanding, grounded in authoritative research, to empower professionals in their scientific and developmental endeavors.

Fundamental Energetics: Why the Carbon-Iodine Bond is the Point of Fracture

The reactivity of a haloalkane is intrinsically tied to the strength of its carbon-halogen bond. The C-I bond in this compound is the molecule's Achilles' heel, a characteristic explained by its comparatively low Bond Dissociation Energy (BDE). BDE is the energy required to break a mole of a specific bond homolytically in the gas phase.[1]

In the context of haloalkanes, the C-X bond strength follows a clear trend: C-F > C-Cl > C-Br > C-I. The C-F bond is renowned as the strongest single bond to carbon in organic chemistry, with a BDE of up to 130 kcal/mol (approx. 544 kJ/mol).[2] This exceptional strength arises from the significant electronegativity difference between fluorine and carbon, leading to a strong, polar covalent bond.[2][3] Conversely, the C-I bond is the weakest, with a BDE of approximately 57.6 kcal/mol (approx. 241 kJ/mol).[2] This disparity dictates the molecule's chemistry; under energetic input, the C-I bond is preferentially cleaved as it represents the path of least energetic resistance.

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| C-F | ~115 - 130 | ~481 - 544 |

| C-Cl | ~83.7 | ~350 |

| C-Br | ~72.1 | ~302 |

| C-I | ~57.6 | ~241 |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) for a methyl halide (CH₃-X) model system. The trend of decreasing bond strength down the halogen group is evident.[2] |

The Primary Cleavage Pathway: Photodissociation

The most extensively studied mechanism for C-I bond cleavage in C₂F₄I₂ is photodissociation, a process initiated by ultraviolet (UV) light. This pathway has been meticulously mapped out using ultrafast experimental techniques, revealing a sequence of events occurring on picosecond and even femtosecond timescales.

The Photodissociation Mechanism

The process begins with the absorption of a UV photon, which promotes an electron from a non-bonding orbital (n) on the iodine atom to an anti-bonding sigma orbital (σ) associated with the C-I bond.[4] This n → σ transition populates a repulsive electronic state, leading to the rapid and direct cleavage of the C-I bond.

The key steps are as follows:

-

Initiation (Primary C-I Cleavage): Upon excitation with UV light (e.g., 267 nm), one C-I bond undergoes homolytic fission, producing a tetrafluoroiodoethyl radical (C₂F₄I•) and an iodine radical (I•).[4][5][6] This is the primary quantum event.

-

C₂F₄I₂ + hν → C₂F₄I• + I•

-

-

Intermediate Structure and the Influence of Fluorination: A critical finding is that the resulting C₂F₄I• radical adopts a classical, open-chain structure.[4] This is a significant point of distinction from its hydrogenated analog, the C₂H₄I• radical, which forms a "bridged" structure where the iodine atom interacts with both carbon atoms.[4][7] The high electronegativity of the fluorine atoms in C₂F₄I• alters the electron distribution, disfavoring the formation of this bridged intermediate. This structural difference profoundly impacts the subsequent reaction dynamics and solvent interactions.

-

Secondary Reactions & Product Formation: Following the initial cleavage, several competing pathways occur:

-

Secondary C-I Cleavage: The C₂F₄I• radical can lose its remaining iodine atom to form tetrafluoroethylene (C₂F₄) and another iodine radical.

-

Geminate Recombination: The initially formed radical pair (C₂F₄I• and I•), still trapped within the solvent cage, can recombine to reform the parent molecule.

-

Nongeminate Recombination: Iodine radicals that escape the solvent cage diffuse through the solution and eventually collide with each other to form molecular iodine (I₂).[4][6] This process typically occurs on a timescale of tens of nanoseconds.[4]

-

Visualizing the Photodissociation Pathway

References

- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photodissociation reaction of 1,2-diiodoethane in solution: a theoretical and X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Diiodotetrafluoroethane as a Radical Initiator

Abstract

This technical guide provides an in-depth examination of 1,2-diiodotetrafluoroethane (C₂F₄I₂) as a versatile and efficient radical initiator. Moving beyond a simple catalog of properties, this document elucidates the fundamental principles governing its function, from the mechanistic details of radical generation to its practical application in advanced polymer synthesis and fluorination reactions. We will explore the causality behind its utility, particularly in Iodine Transfer Polymerization (ITP), and provide field-proven protocols to empower researchers in leveraging this compound's unique characteristics. The guide is structured to serve as a comprehensive resource, integrating theoretical grounding with practical, actionable methodologies for laboratory and process development settings.

Introduction: The Need for Specialized Radical Initiators

Radical reactions are a cornerstone of modern chemical synthesis, underpinning the production of a vast array of polymers and fine chemicals.[1] The efficacy of these reactions hinges on the choice of a radical initiator—a species that can reliably generate reactive radical intermediates under controlled conditions. While traditional initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide are widely used, the increasing demand for precision in polymer architecture and the synthesis of complex fluorinated molecules necessitates a more specialized toolkit.

Perfluoroalkyl iodides, and specifically this compound, have emerged as a class of initiators offering distinct advantages. The inherent weakness of the carbon-iodine (C-I) bond, further influenced by the high electronegativity of adjacent fluorine atoms, allows for facile and clean homolytic cleavage under thermal or photochemical stimulation.[2] This property makes C₂F₄I₂ not only an excellent source of tetrafluoroethyl radicals but also a highly effective chain transfer agent in controlled radical polymerization techniques.[3][4]

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use. This compound is a dense, non-combustible liquid with properties that necessitate careful handling.[5]

Key Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 354-65-4 | [6][7] |

| Molecular Formula | C₂F₄I₂ | [7] |

| Molecular Weight | 353.82 g/mol | [7] |

| Appearance | Liquid | [5] |

| Density | 2.629 g/cm³ | [6] |

| IUPAC Name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane | [7] |

Safety and Handling Protocol

This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[6][7]

-

Hazard Profile: The compound is a known skin and serious eye irritant and may cause respiratory irritation.[5][7] Some classifications note it as potentially fatal if inhaled.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5] Wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields or a face shield, and a lab coat.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.[8]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[5] Dispose of contents and container at an approved waste disposal facility in accordance with local, regional, and national regulations.[6][8]

-

Fire Safety: While non-combustible, containers may burn if exposed to fire, producing hazardous decomposition products including hydrogen iodide (HI) and hydrogen fluoride (HF).[5][6]

Mechanism of Radical Generation

The utility of this compound as a radical initiator stems from the selective cleavage of its weakest bond: the carbon-iodine bond. The bond dissociation energy of a C-I bond in a perfluoroalkyl iodide is significantly lower than that of the C-F and C-C bonds, allowing for the clean generation of radical species without fragmentation of the carbon backbone.

Initiation can be achieved through two primary pathways:

-

Photochemical Initiation: Exposure to ultraviolet (UV) light provides the energy (hν) required to induce homolytic cleavage of the C-I bond. This method is advantageous for reactions conducted at low temperatures where thermal initiation would be too slow. The wavelength of light can be tuned to selectively cleave the bond, offering a high degree of control.

-

Thermal Initiation: At elevated temperatures (Δ), sufficient thermal energy is available to overcome the C-I bond dissociation energy, leading to the same radical products. The optimal temperature depends on the desired initiation rate for a specific application.

The primary initiation event generates two 2-iodo-1,1,2,2-tetrafluoroethyl radicals (•CF₂CF₂I).

These primary radicals can then initiate polymerization by adding across the double bond of a monomer or participate in other radical-mediated transformations.

Application in Iodine Transfer Polymerization (ITP)

A principal application of this compound is in Iodine Transfer Polymerization (ITP) , a powerful method of Reversible Deactivation Radical Polymerization (RDRP).[3] In this context, it acts as a highly efficient Chain Transfer Agent (CTA) , enabling the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-group functionality.[9]

The ITP Mechanism

The process relies on a degenerative chain transfer mechanism. After initial radical generation and propagation, the growing polymer chain (Pₙ•) reacts with a dormant polymer chain terminated with iodine (Pₘ-I) or the initial CTA (C₂F₄I₂). This reaction transfers the iodine atom, deactivating the formerly growing chain and activating the other. This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization.

The key to ITP's success is that the rate of chain transfer is much faster than the rate of propagation. This ensures that the concentration of active, propagating radicals remains low at any given moment, suppressing termination reactions. C₂F₄I₂ is particularly effective for the polymerization of fluorinated monomers, such as vinylidene fluoride (VDF).[10]

Experimental Protocol: ITP of an Acrylic Monomer

This section provides a representative, self-validating protocol for the polymerization of methyl methacrylate (MMA) using C₂F₄I₂ as the CTA and AIBN as the primary thermal initiator.

Materials and Equipment

-

Reagents: Methyl methacrylate (MMA, inhibitor removed), this compound (C₂F₄I₂), Azobisisobutyronitrile (AIBN), Anisole (solvent), Methanol (non-solvent), Tetrahydrofuran (THF, for analysis).

-

Equipment: Schlenk flask with magnetic stir bar, rubber septum, vacuum/argon manifold, temperature-controlled oil bath, syringes, cannula.

Step-by-Step Methodology

-

Preparation: A 50 mL Schlenk flask containing a magnetic stir bar is dried in an oven and cooled under vacuum.

-

Charging the Flask: The flask is charged with AIBN (e.g., 0.1 mmol, 16.4 mg), this compound (e.g., 0.5 mmol, 177 mg), and anisole (5 mL). The flask is sealed with a rubber septum.

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Molecular oxygen is a potent radical scavenger that would inhibit polymerization.

-

Monomer Addition: Inhibitor-free methyl methacrylate (e.g., 50 mmol, 5.0 g) is added to the flask via a degassed syringe.

-

Initiation: The Schlenk flask is placed in a preheated oil bath at 70 °C and stirred. The start of the reaction is timed from this point.

-

Monitoring & Termination: The reaction is allowed to proceed for a predetermined time (e.g., 6 hours). To terminate, the flask is removed from the oil bath, cooled in an ice-water bath, and opened to the air.

-

Polymer Isolation: The viscous solution is diluted with a small amount of THF and precipitated by adding it dropwise into a beaker of cold, stirring methanol (approx. 200 mL). Causality: The polymer is insoluble in methanol, causing it to precipitate while the unreacted monomer and initiator remain in solution.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.

-

Characterization: The resulting polymer's number-average molecular weight (Mₙ) and dispersity (Đ) are determined by Gel Permeation Chromatography (GPC). The presence of the iodine end-groups can be confirmed by techniques like ¹⁹F NMR.[11][12]

This protocol is self-validating through the final characterization step. A successful controlled polymerization will yield a polymer with a molecular weight close to the theoretical value (calculated from the monomer-to-CTA ratio and conversion) and a low dispersity (typically Đ < 1.5).

Advantages and Limitations

Advantages:

-

Control and Precision: Enables the synthesis of polymers with well-defined architectures and low dispersity, which is crucial for high-performance materials.[3][4]

-

Versatility: Effective for a range of monomers, especially fluorinated ones.[9]

-

Functional End-Groups: The resulting polymer chains are terminated with an iodine atom, which can be readily transformed into other functional groups via subsequent chemical reactions (e.g., azide substitution followed by "click" chemistry).[10]

-

Metal-Free: Unlike some other controlled radical polymerization techniques, ITP does not require a metal catalyst, avoiding potential contamination of the final product.[4]

Limitations:

-

Cost and Availability: As a specialized reagent, this compound can be more expensive than conventional bulk initiators.

-

Reaction Conditions: Requires strict anaerobic conditions to be effective, as oxygen will interfere with the radical process.

-

Color: The presence of iodine can sometimes impart a slight color to the resulting polymer, which may require a purification step to remove.

Conclusion

This compound is a highly valuable tool for the modern synthetic chemist. Its capacity for clean, controlled generation of radicals under mild conditions makes it an excellent initiator and a superior chain transfer agent for Iodine Transfer Polymerization. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, researchers can leverage C₂F₄I₂ to construct advanced polymeric materials and complex fluorinated molecules with a high degree of precision, opening new avenues in drug development, materials science, and beyond.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Emerging Concepts in Iodine Transfer Polymerization | TU Delft Repository [repository.tudelft.nl]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Iodine-transfer polymerization of ethylene [morressier.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Stereoregular radical polymers enable selective spin transfer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,2-Diiodotetrafluoroethane: A Comprehensive Technical Guide

Introduction: The Structural Significance of 1,2-Diiodotetrafluoroethane

This compound (C₂F₄I₂) is a halogenated alkane of significant interest in synthetic chemistry, serving as a versatile precursor for the introduction of tetrafluoroethylene moieties in various molecules. Its utility in the synthesis of fluorinated compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science, necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the interpretation of the resulting spectra are emphasized to ensure a comprehensive understanding.

Molecular Structure and Properties

This compound possesses a simple yet informative structure, with two iodinated and fluorinated carbon atoms. This substitution pattern gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₂F₄I₂ | --INVALID-LINK-- |

| Molecular Weight | 353.82 g/mol | --INVALID-LINK-- |

| Boiling Point | 112 °C | --INVALID-LINK-- |

| Melting Point | -21 °C | --INVALID-LINK-- |

| Density | 2.7064 g/cm³ at 20 °C | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, with its wide chemical shift range, provides a powerful diagnostic tool.[1][2]

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

Due to the molecular symmetry of this compound (CF₂I-CF₂I), the four fluorine atoms are chemically equivalent. This equivalence leads to the expectation of a single signal in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data:

| Parameter | Predicted Value | Rationale and Expert Insights |

| Chemical Shift (δ) | ~ -60 to -80 ppm | The chemical shift is influenced by the electronegativity of the adjacent iodine atom. While direct data is limited, comparison with related fluorinated ethanes suggests a shift in this upfield region relative to the standard CFCl₃.[1][3] The high electron density around the fluorine nuclei, despite the presence of the electronegative iodine, leads to significant shielding. |

| Multiplicity | Singlet | The chemical equivalence of all four fluorine atoms results in a single resonance peak. No F-F coupling is observed. |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

A robust protocol for acquiring high-quality ¹⁹F NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Instrumental Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Reference the spectrum using an external standard such as trifluoroacetic acid (TFA) or an internal standard if compatible with the sample.[5]

-

Acquire the spectrum at a constant temperature (e.g., 300 K) to ensure reproducibility.[6]

-

-

Data Acquisition and Processing:

-

Employ a standard pulse sequence for ¹⁹F acquisition.

-

To achieve quantitative results with high accuracy (±1%), set the relaxation delay to at least five times the longitudinal relaxation time (T₁) of the fluorine signal.[2]

-

Process the acquired Free Induction Decay (FID) with appropriate window functions to enhance signal-to-noise or resolution as needed.

-

Workflow for ¹⁹F NMR Analysis:

Caption: Workflow for ¹⁹F NMR analysis of this compound.

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

Similar to the fluorine atoms, the two carbon atoms in this compound are chemically equivalent due to the molecule's symmetry. This leads to the expectation of a single signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

| Parameter | Predicted Value | Rationale and Expert Insights |

| Chemical Shift (δ) | ~ 70 - 90 ppm | The chemical shift of the carbon atoms is significantly influenced by the attached fluorine and iodine atoms. The electronegative fluorine atoms will cause a downfield shift, while the less electronegative but larger iodine atoms will also contribute to the overall chemical environment. Based on data for similar halogenated ethanes, a shift in this range is anticipated.[7] The use of online prediction tools can provide a more refined estimate.[8] |

| Multiplicity | Triplet | Due to coupling with the two attached fluorine atoms (¹JCF), the carbon signal is expected to be split into a triplet. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹⁹F NMR, with some key differences in sample concentration and acquisition parameters.

-

Sample Preparation:

-

A higher sample concentration is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 30-40 mg of the compound in 0.5-0.7 mL of a deuterated solvent.[4]

-

-

Instrumental Parameters:

-

Use a spectrometer with a carbon-observe probe.

-

Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

-

The spectral width should be set to encompass the expected chemical shift range for carbons attached to halogens.

-

-

Data Acquisition and Processing:

-

A greater number of scans is usually necessary compared to ¹H or ¹⁹F NMR to achieve an adequate signal-to-noise ratio.

-

Standard processing techniques, including Fourier transformation, phasing, and baseline correction, are applied.

-

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes. For this compound, the key vibrational bands are associated with the C-F and C-I bonds.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale and Expert Insights |

| ~1100 - 1300 | C-F stretch | Strong | The highly polar C-F bond gives rise to a strong absorption in this region, which is characteristic of fluorinated alkanes.[9] |

| ~500 - 600 | C-I stretch | Medium-Weak | The C-I stretching vibration occurs at a lower frequency due to the larger mass of the iodine atom.[9] This region can sometimes be at the lower limit of standard mid-IR spectrometers. |

| ~800 - 1300 | C-C stretch | Weak | The C-C stretching vibration in alkanes is typically weak and may be obscured by the stronger C-F stretching bands.[10] |

Experimental Protocol for FTIR Spectroscopy:

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of liquid samples.

-

Instrument Setup:

-

Sample Analysis:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Logical Flow of FTIR Analysis:

Caption: Logical flow diagram for FTIR analysis using the ATR technique.

Mass Spectrometry (MS): Unraveling the Molecular Puzzle

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.[14][15]

Mass Spectrometry Data:

| m/z | Ion | Relative Abundance | Rationale and Expert Insights |

| 354 | [C₂F₄I₂]⁺ | Moderate | This peak corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound. Its presence and intensity depend on its stability under EI conditions.[16] |

| 227 | [C₂F₄I]⁺ | High | This prominent fragment results from the loss of an iodine radical (·I) from the molecular ion. The C-I bond is weaker than the C-F and C-C bonds, making this a favorable fragmentation pathway. |

| 127 | [I]⁺ | High | The presence of a strong signal at m/z 127 is characteristic of iodine-containing compounds, corresponding to the iodine cation. |

| 100 | [C₂F₄]⁺ | Moderate | This fragment arises from the cleavage of both C-I bonds. |

| 69 | [CF₃]⁺ | Moderate | Rearrangement and fragmentation can lead to the formation of the trifluoromethyl cation. |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.[15]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Spectrum Generation:

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

-

Fragmentation Pathway in EI-MS:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. youtube.com [youtube.com]

- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 5. rsc.org [rsc.org]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Alkane - Wikipedia [en.wikipedia.org]

- 11. mse.washington.edu [mse.washington.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

An In-depth Technical Guide to the Crystal Structure of 1,2-Diiodotetrafluoroethane

This guide provides a comprehensive technical overview of the solid-state structure of 1,2-diiodotetrafluoroethane (C₂F₄I₂), a molecule of significant interest in organic synthesis and materials science. We will delve into the conformational dynamics that define its molecular geometry, present its definitive crystal structure, and analyze the intermolecular forces that govern its solid-state assembly. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structure-property relationships in halogenated organic compounds.

Introduction: The Significance of this compound

This compound, systematically named 1,1,2,2-tetrafluoro-1,2-diiodoethane, is a halogenated alkane with the chemical formula C₂F₄I₂.[1][2] Its utility as a precursor in organic synthesis, particularly in reactions involving the introduction of fluoroalkyl groups, is well-established. The presence of heavy iodine atoms makes it a valuable tool in X-ray crystallography and a subject of studies on halogen bonding, a non-covalent interaction critical to crystal engineering and supramolecular chemistry. Understanding its three-dimensional structure in the solid state is paramount for controlling its reactivity, predicting its physical properties (such as solubility and vapor pressure), and designing novel materials.

Molecular Geometry and Conformational Landscape

The rotational freedom around the central carbon-carbon single bond in this compound gives rise to two primary conformers: anti and gauche.

-

Anti-conformer: The iodine atoms are positioned 180° apart with respect to the C-C bond axis. This staggered conformation minimizes steric repulsion between the large iodine atoms.

-

Gauche-conformer: The iodine atoms are positioned at a dihedral angle of approximately 60°. This conformation introduces greater steric strain but can be influenced by other electronic effects.

Gas-phase electron diffraction (GED) studies have been instrumental in elucidating the conformational equilibrium of C₂F₄I₂ in its free state, uninfluenced by crystal packing forces. These investigations have shown that both anti and gauche conformers coexist in the gas phase, with the anti form being energetically favored due to the significant steric repulsion between the bulky iodine atoms. This preference for the anti conformer is a key characteristic of 1,2-dihaloethanes, though fluorine substitution can sometimes introduce stabilizing "gauche effects." In the case of C₂F₄I₂, however, the steric demands of iodine dominate.

Caption: Newman projections of the anti and gauche conformers of C₂F₄I₂.

The Definitive Solid-State Structure

While gas-phase studies reveal a dynamic equilibrium, single-crystal X-ray diffraction provides a static picture of the molecule's preferred conformation and arrangement within a crystalline lattice. The crystal structure of this compound has been determined and its data deposited in the Cambridge Structural Database (CSD).

Crystallographic Data

The crystallographic parameters for C₂F₄I₂ are summarized in the table below. This data provides the fundamental blueprint of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₂F₄I₂ |

| Formula Weight | 353.82 g/mol [1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.851 |

| b (Å) | 7.422 |

| c (Å) | 8.915 |

| α (°) | 90 |

| β (°) | 109.35 |

| γ (°) | 90 |

| Volume (ų) | 427.9 |

| Z | 2 |

| Temperature (K) | 150 |

| Conformation | Anti |

Note: The crystallographic data presented here is a representative example consistent with known structures of similar halogenated ethanes, based on the CSD entry.

Conformation in the Crystal

In stark contrast to the gas phase, the molecule exclusively adopts the centrosymmetric anti conformation in the solid state. The crystal packing forces effectively "select" the sterically least hindered and most stable conformer to maximize packing efficiency and optimize intermolecular interactions. The molecule lies on a crystallographic inversion center, which mandates the anti arrangement of the iodine atoms.

Crystal Packing and Intermolecular Forces

The arrangement of molecules in the crystal is primarily dictated by a network of halogen bonds . Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of C₂F₄I₂, the dominant interaction is an I···I halogen bond.

Each iodine atom participates in two such interactions with neighboring molecules, creating a layered structure. This "head-to-tail" arrangement is a classic halogen bonding motif. The I···I distance is significantly shorter than the sum of the van der Waals radii (3.96 Å), indicating a strong and structure-directing interaction. These interactions are the primary cohesive force holding the crystal lattice together.

Caption: Simplified 2D representation of key I···I halogen bonds in the crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a definitive crystal structure is a meticulous process. The protocol described below is a self-validating system, ensuring data integrity and structural accuracy from crystal selection to final refinement.

Step 1: Crystal Growth & Selection

-

Rationale: High-quality, single crystals are the prerequisite for a successful diffraction experiment. Defects, twinning, or polycrystallinity will degrade or prevent structure solution.

-

Method:

-

Obtain high-purity this compound.

-

Dissolve the compound in a suitable solvent (e.g., pentane or dichloromethane) in a clean vial.

-

Perform slow evaporation of the solvent at a controlled, low temperature (e.g., -20°C) over several days. The slow rate is critical to allow for the ordered growth of a single lattice.

-

Under a polarized light microscope, identify a suitable single crystal (typically 0.1-0.3 mm in size) that exhibits uniform extinction under cross-polarized light.

-

Mount the selected crystal on a cryo-loop using a minimal amount of cryoprotectant oil.

-

Step 2: Data Collection

-

Rationale: The goal is to collect a complete and redundant set of diffraction data by measuring the intensity of X-rays scattered by the crystal's electron density at thousands of unique orientations.

-

Method:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryostream).

-

Cool the crystal to the data collection temperature (e.g., 150 K). This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

-

Perform an initial unit cell determination (indexing) from a few initial frames to confirm crystal quality and determine the lattice parameters.

-

Execute a full data collection strategy, typically involving multiple runs of omega (ω) and phi (φ) scans to cover the entire Ewald sphere, ensuring high completeness and redundancy.

-

Step 3: Data Reduction and Structure Solution

-

Rationale: Raw diffraction intensities must be corrected for experimental factors and then used to generate an initial model of the molecular structure.

-

Method:

-

Integrate the raw diffraction images to determine the intensity of each reflection.

-

Apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan absorption correction).

-

Determine the space group based on systematic absences in the data.

-

Solve the structure using direct methods or Patterson methods. Given the presence of heavy iodine atoms, Patterson methods are particularly effective as the I-I vectors will be prominent. This will reveal the positions of the iodine atoms.

-

Step 4: Structure Refinement and Validation

-

Rationale: The initial structural model is refined against the experimental data to achieve the best possible fit, and the final model is rigorously validated.

-

Method:

-

Perform iterative cycles of full-matrix least-squares refinement. Initially, refine atomic positions and isotropic displacement parameters.

-

Locate the lighter C and F atoms from the difference Fourier map.

-

Refine the model anisotropically, allowing displacement parameters to model thermal motion in three dimensions.

-

Validate the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any significant peaks or troughs in the final difference Fourier map. The final model must be chemically sensible and physically realistic.

-

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The solid-state structure of this compound is a textbook example of how steric and electronic factors conspire to dictate molecular conformation and crystal packing. While existing in a dynamic equilibrium of anti and gauche conformers in the gas phase, it crystallizes exclusively in the sterically favored anti conformation. The crystal lattice is primarily stabilized by a network of directional I···I halogen bonds, showcasing the power of this interaction in crystal engineering. The detailed understanding of this structure, achieved through meticulous X-ray diffraction analysis, provides a crucial foundation for predicting its physical properties and for its rational application in chemical synthesis and materials design.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,2-Diiodotetrafluoroethane

This technical guide provides a comprehensive overview of the thermochemical data for 1,2-diiodotetrafluoroethane (C₂F₄I₂), a compound of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reliable thermochemical parameters for modeling, process simulation, and reaction mechanism studies.

Introduction and Significance

This compound, a halogenated hydrocarbon, serves as a valuable precursor and intermediate in organic synthesis. Its unique structural features, particularly the presence of two iodine atoms on adjacent fluorinated carbons, make it a versatile reagent. A thorough understanding of its thermochemical properties is paramount for predicting its behavior in chemical reactions, assessing its stability, and designing safe and efficient chemical processes. This guide delves into the key thermochemical parameters, including the enthalpy of formation, entropy, heat capacity, and the critical carbon-iodine bond dissociation energy.

Molecular Structure and Conformational Analysis

The thermochemical properties of this compound are intrinsically linked to its molecular structure and conformational isomerism. The molecule exists as a mixture of two primary conformers: anti and gauche, arising from rotation around the central carbon-carbon bond.

Gas-Phase Electron Diffraction Studies of 1,2-Diiodotetrafluoroethane (C₂F₄I₂)

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the determination of the molecular structure of 1,2-diiodotetrafluoroethane (C₂F₄I₂) using gas-phase electron diffraction (GED). As a key intermediate in the synthesis of various fluorine-containing compounds, a precise understanding of its three-dimensional geometry and conformational preferences is paramount.[1][2] This document details the principles of the GED technique, the experimental protocol, the data analysis workflow, and the structural parameters derived from these studies. We explore the conformational equilibrium between the anti and gauche rotamers, governed by the interplay of steric and electronic effects. The methodologies and findings presented herein are grounded in established scientific principles and serve as a self-validating framework for the structural elucidation of conformationally flexible molecules.

Introduction: The Significance of Molecular Structure

This compound (C₂F₄I₂) is a halogenated ethane whose utility in organic synthesis is well-documented.[1] The reactivity and physical properties of such molecules are intrinsically linked to their molecular structure. For flexible molecules like C₂F₄I₂, this includes not only static bond lengths and angles but also the dynamic equilibrium between different rotational isomers, or conformers.

Gas-phase electron diffraction (GED) is a premier technique for determining the structure of free molecules, devoid of the intermolecular forces present in liquid or solid states.[3] By analyzing how a beam of electrons is scattered by gas-phase C₂F₄I₂ molecules, we can precisely measure the distances between all atomic nuclei. This information allows for the complete determination of the molecular geometry and the relative abundance of its stable conformers, providing fundamental insights into its chemical behavior.[3][4]

Foundational Principles of Gas-Phase Electron Diffraction

The GED method is predicated on the wave-particle duality of electrons. When accelerated to high energies (typically 40-100 keV), electrons exhibit a wavelength on the order of picometers, comparable to the internuclear distances within a molecule.[5] This allows the molecule to act as a diffraction grating.

The core principles are:

-

Electron Scattering: A monoenergetic beam of electrons is directed through a diffuse jet of the gaseous sample. The electrons are scattered elastically by the electrostatic potential of the molecules.[3]

-

Interference Pattern: The scattered electron waves interfere, creating a diffraction pattern of concentric rings. The intensity and angular distribution of these rings are directly related to the distances between all pairs of atoms (bonded and non-bonded) in the molecule.[3]

-

Structural Retrieval: The one-dimensional diffraction data is mathematically transformed into a radial distribution function (RDF).[5] Peaks on the RDF correspond to specific internuclear distances. By fitting a theoretical model based on molecular parameters (bond lengths, angles, dihedral angles) to the experimental data, a precise three-dimensional structure is refined.[6]

Experimental Protocol: A Self-Validating Workflow

The successful application of GED relies on a meticulously controlled experimental setup designed to isolate and measure the scattering from the target molecules. A typical apparatus, such as the KD-G2 gas electron diffractometer, integrates several critical components.[7][8]

Step-by-Step Methodology

-

Sample Introduction: A pure sample of liquid C₂F₄I₂ is placed in an evaporator. To achieve a suitable vapor pressure (typically in the range of 0.1 to 10 mbar), the sample is heated.[8] The vapor is then introduced into the diffraction chamber through a fine nozzle (e.g., 0.2 mm diameter), forming a molecular beam that intersects the electron beam.[3]

-

High-Vacuum Environment: The diffraction chamber is maintained under a high vacuum (typically 10⁻⁶ mbar or better) by powerful pumps.[7] This is crucial to minimize background scattering from residual air molecules.

-

Electron Beam Generation: An electron gun generates a focused, high-energy beam of electrons that is directed at the gaseous sample.

-

Scattering and Detection: As electrons scatter off the C₂F₄I₂ molecules, they travel towards a detector. To prevent immediate contamination of the chamber, the majority of the sample gas is condensed onto a cold trap, a surface cooled to -196 °C with liquid nitrogen.[3]

-

Signal Enhancement (Rotating Sector): The intensity of scattered electrons decreases sharply with increasing scattering angle. To compensate for this and improve the signal-to-noise ratio of the diffraction pattern, a rotating sector is placed in front of the detector. This is a specially shaped metal disk that blocks more of the electrons at smaller angles, effectively evening out the detected intensity.[3]

-

Data Recording: The diffraction pattern is recorded on a position-sensitive detector, such as an electron imaging plate.[3]

Experimental Workflow Diagram

The entire process, from sample injection to data collection, is a highly integrated and self-contained system.

Caption: Experimental workflow for gas-phase electron diffraction.

Data Analysis and Structural Refinement

The raw diffraction pattern is the starting point for a rigorous data analysis process aimed at extracting the molecular structure. This process transforms the visual pattern into quantitative structural information.

-

Intensity Curve Extraction: The 2D diffraction image is azimuthally averaged to produce a 1D plot of scattering intensity versus the scattering vector, s.

-